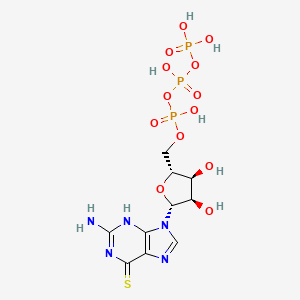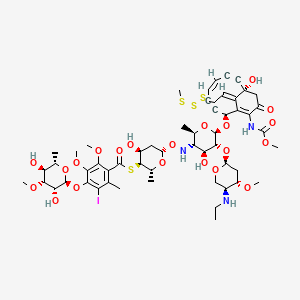
Calicheamicin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Enediyne aminoglycosides derived from the bacterium MICROMONOSPORA ECHINOSPORA that are used as antineoplastic antibiotics. They bind to DNA in both healthy and tumor cells, resulting in strand scission and cell death.
Applications De Recherche Scientifique
Apoptosis Induction Mechanisms
Calicheamicin ϑII, an enediyne antitumor antibiotic, binds noncovalently to DNA and induces apoptosis in cancer cells. It activates mitochondrial permeability transition, cytochrome c release, and activates caspase-9 and -3, leading to apoptosis. This process is independent of p53 and is enhanced through a caspase-mediated mitochondrial amplification loop (Prokop et al., 2003).
Tumor Targeting Strategies
Calicheamicin's tumor targeting involves conjugation to antibodies for specific antigen recognition. The immunoconjugate of calicheamicin and anti-CD33 antibody (gemtuzumab ozogamicin) demonstrates effective targeting in acute myeloid leukemia, exploiting the abnormal vasculature in tumors for 'passive targeting' (Boghaert et al., 2006).
DNA Interaction and Cleavage
Calicheamicin binds to DNA in a sequence-selective manner, causing DNA bending and sequence-selective oxidation of deoxyribose. Its DNA binding and cleavage mechanisms involve complex interactions with DNA, bending DNA targets as part of an induced-fit mechanism (Salzberg & Dedon, 2000).
Clinical Development in Hematological Malignancies
Inotuzumab ozogamicin, a calicheamicin conjugate, targets the CD22 antigen in various hematologic malignancies. Its mechanism involves DNA damage leading to cell death, independent of cell cycle progression. This conjugate has shown effectiveness in non-Hodgkin's lymphoma models and clinical trials (Shor et al., 2015).
Antibody-Drug Conjugate (ADC) Payloads
Calicheamicin's role as an ADC payload is significant due to its potent DNA-damaging properties. Its cytotoxic potency led to its use in conjugates like Mylotarg™ and Besponsa™, targeting specific tumor-associated antigens (Dushin, 2019).
Gene Expression Effects
Calicheamicin influences gene expression, affecting nuclear proteins, chromatin arrangement, DNA repair, and stress response genes. These effects occur rapidly after exposure, highlighting its complex impact on cellular processes (Watanabe et al., 2002).
RNA Degradation in T Cells
Calicheamicin gamma1 can suppress antigen-specific CD4 T cells more effectively than other apoptotic drugs. It causes rapid RNA degradation, leading to a decrease in cytokine production and proliferation in these cells (Thomas et al., 2004).
Clinical Efficacy and DNA Cleavage
Calicheamicin γ1's efficiency as an antitumor agent is due to its ability to introduce DNA double-strand breaks in cellular DNA. Its mechanism of cleavage is highly specific for DNA, and the induced damage is recognized and repaired by cellular mechanisms, highlighting its potential in cancer treatment (Elmroth et al., 2003).
Propriétés
Nom du produit |
Calicheamicin |
|---|---|
Formule moléculaire |
C55H74IN3O21S4 |
Poids moléculaire |
1368.4 g/mol |
Nom IUPAC |
S-[(2R,3S,4S,6S)-6-[[(2R,3S,4S,5R,6R)-5-[(2S,4S,5S)-5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(2S,5Z,9S,13E)-9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate |
InChI |
InChI=1S/C55H74IN3O21S4/c1-12-57-30-24-73-35(22-34(30)68-6)78-48-43(63)40(26(3)75-53(48)77-33-17-15-13-14-16-19-55(67)23-32(61)41(58-54(66)72-10)38(33)29(55)18-20-82-84-81-11)59-80-36-21-31(60)50(28(5)74-36)83-51(65)37-25(2)39(56)46(49(71-9)45(37)69-7)79-52-44(64)47(70-8)42(62)27(4)76-52/h13-14,18,26-28,30-31,33-36,40,42-44,47-48,50,52-53,57,59-60,62-64,67H,12,20-24H2,1-11H3,(H,58,66)/b14-13-,29-18+/t26-,27+,28-,30+,31+,33+,34+,35+,36+,40-,42+,43+,44-,47-,48-,50-,52+,53+,55-/m1/s1 |
Clé InChI |
HXCHCVDVKSCDHU-LULTVBGHSA-N |
SMILES isomérique |
CCN[C@H]1CO[C@H](C[C@@H]1OC)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C#C/C=C\C#C[C@]\4(CC(=O)C(=C3/C4=C\CSSSC)NC(=O)OC)O)C)NO[C@H]5C[C@@H]([C@@H]([C@H](O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)OC)O)I)C)O)O |
SMILES |
CCNC1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)NOC5CC(C(C(O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)OC7C(C(C(C(O7)C)O)OC)O)I)C)O)O |
SMILES canonique |
CCNC1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSSC)NC(=O)OC)O)C)NOC5CC(C(C(O5)C)SC(=O)C6=C(C(=C(C(=C6OC)OC)OC7C(C(C(C(O7)C)O)OC)O)I)C)O)O |
Synonymes |
Calicheamicin Calicheamicins |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



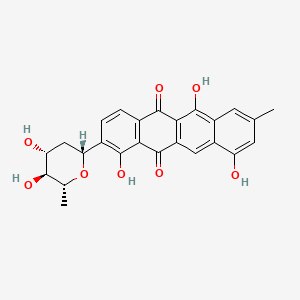
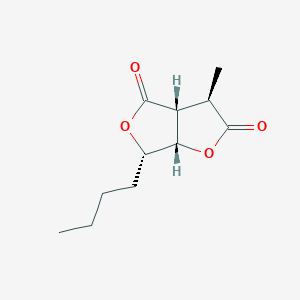
![[(3R)-3-[(3S,8S,9S,10R,13R,14S,17R)-3-Acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] acetate](/img/structure/B1250253.png)
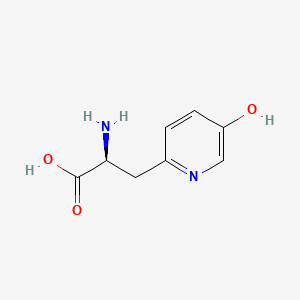

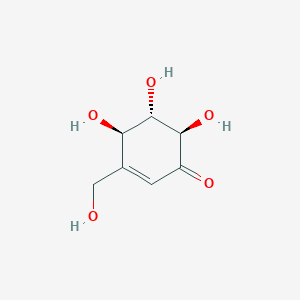
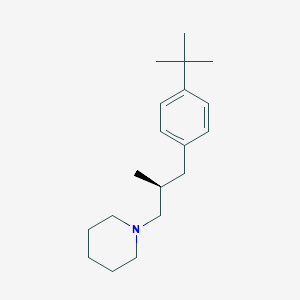

![7-Methyl-2-propan-2-ylfuro[3,2-h]isoquinolin-3-one](/img/structure/B1250262.png)

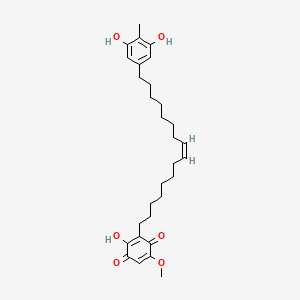
![2-[(2R,3R,4S,5R)-4-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxybutane-1,2,4-tricarboxylic acid](/img/structure/B1250266.png)
